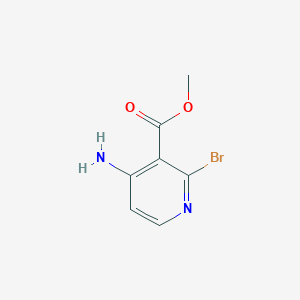

Methyl 4-amino-2-bromonicotinate

Description

Methyl 4-amino-2-bromonicotinate is a pyridine derivative featuring a bromine atom at position 2 and an amino group at position 4, with a methyl ester moiety at position 3. This compound serves as a versatile intermediate in pharmaceutical synthesis and organic chemistry due to its reactive functional groups.

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

methyl 4-amino-2-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10) |

InChI Key |

WBOBAASLHLPGHX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of methyl nicotinate followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-bromonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted nicotinates, nitro derivatives, and various coupled products, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-amino-2-bromonicotinate has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-bromonicotinate involves its interaction with specific molecular targets. The bromine atom and amino group facilitate binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-amino-2-bromonicotinate with structurally related compounds, highlighting substituent positions, molecular weights, and key properties:

Key Observations:

Substituent Position Effects: The amino group at position 4 in this compound contrasts with its positional isomer, 5-Amino-2-bromoisonicotinic acid (amino at position 5). Methyl 4-amino-6-methylnicotinate replaces bromine with a methyl group at position 6, reducing steric hindrance but increasing lipophilicity .

Molecular Weight and Polarity: The bromine atom and amino group in this compound contribute to a higher molecular weight (~230.9 g/mol) compared to Methyl 2-bromoisonicotinate (216.032 g/mol) . The amino group also increases polarity, likely improving solubility in polar solvents.

Functional Group Reactivity: The methyl ester in this compound is less acidic than the carboxylic acid in 5-Amino-2-bromoisonicotinic acid, making it more suitable for reactions requiring neutral conditions. Bromine at position 2 in both this compound and Methyl 2-bromoisonicotinate facilitates nucleophilic aromatic substitution, but the electron-donating amino group in the former may activate the ring toward electrophilic attack .

Physical and Chemical Properties

- Solubility: Methyl esters (e.g., Methyl 2-bromoisonicotinate) generally exhibit lower water solubility than their carboxylic acid counterparts (e.g., 5-Amino-2-bromoisonicotinic acid). However, the amino group in this compound may enhance solubility in aqueous-organic mixtures via hydrogen bonding .

- Stability: The amino group increases susceptibility to oxidation, necessitating storage under inert conditions. In contrast, Methyl 2-bromoisonicotinate, lacking an amino group, may exhibit greater stability under ambient conditions .

- Volatility: Methyl esters like Methyl 4-amino-6-methylnicotinate are less volatile than non-esterified analogs, but the amino group’s polarity may further reduce volatility compared to purely alkyl-substituted esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.